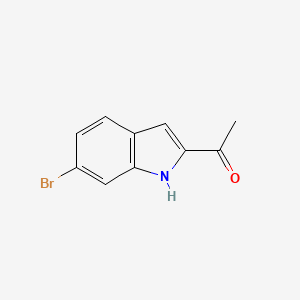
9H-Purin-6-ol, 2-(hexylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylamino)-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-1H-purin-6(9H)-one typically involves the introduction of a hexylamino group to a purine precursor. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(Hexylamino)-1H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexylamine in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-(Hexylamino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition, providing insights into cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hexylamino)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The hexylamino group can enhance binding affinity to specific sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-Aminopurine: A synthetic analog of adenine used in mutagenesis studies.
Uniqueness
2-(Hexylamino)-1H-purin-6(9H)-one is unique due to the presence of the hexylamino group, which can significantly alter its chemical and biological properties compared to other purines. This modification can enhance its potential as a therapeutic agent and its utility in various research applications.
Properties
CAS No. |
123994-82-1 |
|---|---|
Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-(hexylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H17N5O/c1-2-3-4-5-6-12-11-15-9-8(10(17)16-11)13-7-14-9/h7H,2-6H2,1H3,(H3,12,13,14,15,16,17) |
InChI Key |
GKSZXMSYBGLUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


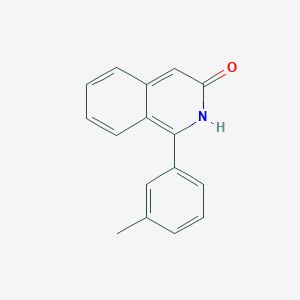
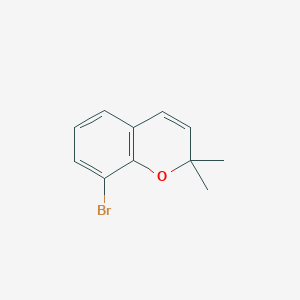

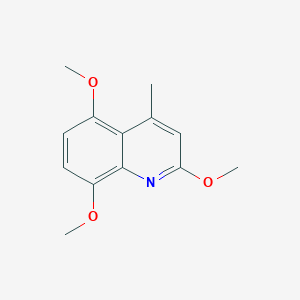

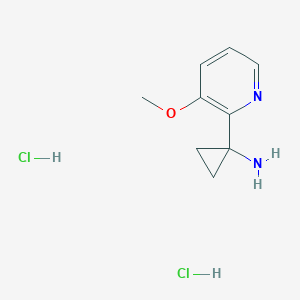
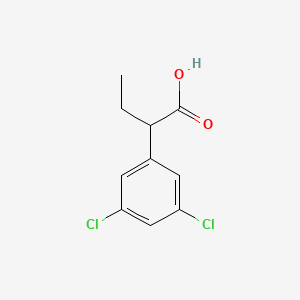
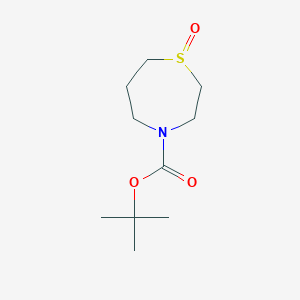



![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)

